molecular formula C17H22O2 B092885 Linalyl benzoate CAS No. 126-64-7

Linalyl benzoate

Cat. No.: B092885
CAS No.: 126-64-7
M. Wt: 258.35 g/mol
InChI Key: BTJXBZZBBNNTOV-UHFFFAOYSA-N
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Description

Linalyl benzoate is an ester compound with the molecular formula C17H22O2. It is known for its pleasant floral and tuberose scent, making it a popular ingredient in the fragrance industry. This compound is derived from linalool and benzoic acid and is often used to impart warmth and softness to oriental and floral fragrances .

Preparation Methods

Synthetic Routes and Reaction Conditions: Linalyl benzoate can be synthesized through the esterification of linalool with benzoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced by reacting linalool with benzoyl chloride in the presence of a base such as pyridine. This method is preferred due to its higher yield and efficiency. The reaction mixture is then subjected to purification processes to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Linalyl benzoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound oxide using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can yield linalool and benzoic acid using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions where the benzoate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in the presence of a base.

Major Products Formed:

    Oxidation: this compound oxide.

    Reduction: Linalool and benzoic acid.

    Substitution: Corresponding substituted esters depending on the nucleophile used.

Scientific Research Applications

Linalyl benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions. It is also employed in the synthesis of other fragrance compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Widely used in the fragrance and flavor industry.

Mechanism of Action

Linalyl benzoate is often compared with other esters derived from linalool, such as linalyl acetate and linalyl cinnamate. These compounds share similar structural features but differ in their olfactory properties and applications:

    Linalyl Acetate: Known for its fresh, fruity scent, linalyl acetate is widely used in perfumery and flavoring.

    Linalyl Cinnamate: Exhibits a warm, spicy aroma and is used in fragrances and flavorings.

Uniqueness of this compound: this compound stands out due to its unique floral and tuberose scent, which makes it a valuable ingredient in high-end fragrances. Its stability and compatibility with other fragrance components further enhance its desirability in the industry .

Comparison with Similar Compounds

  • Linalyl acetate
  • Linalyl cinnamate
  • Linalool
  • Geranyl acetate
  • Citronellyl acetate

Properties

IUPAC Name

3,7-dimethylocta-1,6-dien-3-yl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O2/c1-5-17(4,13-9-10-14(2)3)19-16(18)15-11-7-6-8-12-15/h5-8,10-12H,1,9,13H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJXBZZBBNNTOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C=C)OC(=O)C1=CC=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047191
Record name Linalyl benzoate
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Molecular Weight

258.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, yellowish to amber liquid with a heavy, floral, balsamic, fruity odour
Record name Linalyl benzoate
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Record name Linalyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/782/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

263.00 °C. @ 760.00 mm Hg
Record name Linalyl benzoate
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Linalyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/782/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.978-0.999
Record name Linalyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

126-64-7
Record name Linalyl benzoate
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Record name 3,7-Dimethyl-1,6-octadien-3-yl benzoate
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Record name Linalyl benzoate
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Record name 1,6-Octadien-3-ol, 3,7-dimethyl-, 3-benzoate
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Record name Linalyl benzoate
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Record name Linalyl benzoate
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Record name LINALYL BENZOATE
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Record name Linalyl benzoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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